BenchChemオンラインストアへようこそ!

3-Chloro-5-(2-methylbutoxy)pyridazine

Lipophilicity Drug-likeness ADME prediction

3-Chloro-5-(2-methylbutoxy)pyridazine (CAS 1346691-20-0) is a disubstituted pyridazine heterocycle bearing a chlorine atom at the 3-position and a branched 2-methylbutoxy ether at the 5-position. With a molecular formula of C₉H₁₃ClN₂O and a molecular weight of 200.67 g·mol⁻¹, it is classified as a pyridazine-derived building block primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
CAS No. 1346691-20-0
Cat. No. B15069432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(2-methylbutoxy)pyridazine
CAS1346691-20-0
Molecular FormulaC9H13ClN2O
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCCC(C)COC1=CC(=NN=C1)Cl
InChIInChI=1S/C9H13ClN2O/c1-3-7(2)6-13-8-4-9(10)12-11-5-8/h4-5,7H,3,6H2,1-2H3
InChIKeyYUJOZLJARYBMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(2-methylbutoxy)pyridazine (CAS 1346691-20-0): A Branched-Alkoxy Pyridazine Building Block for Pharmaceutical and Agrochemical Synthesis


3-Chloro-5-(2-methylbutoxy)pyridazine (CAS 1346691-20-0) is a disubstituted pyridazine heterocycle bearing a chlorine atom at the 3-position and a branched 2-methylbutoxy ether at the 5-position [1]. With a molecular formula of C₉H₁₃ClN₂O and a molecular weight of 200.67 g·mol⁻¹, it is classified as a pyridazine-derived building block primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research . The compound is commercially available at purities of 95% to 98% from multiple suppliers, with a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 35 Ų .

Why 3-Chloro-5-(2-methylbutoxy)pyridazine Cannot Be Replaced by a Simpler 3-Chloro-5-alkoxypyridazine Analog in Structure-Guided Applications


Within the 3-chloro-5-alkoxypyridazine series, seemingly minor alterations to the alkoxy chain—such as switching from a branched 2-methylbutoxy to a linear ethoxy or a differently branched pentan-3-yloxy group—produce quantifiably different lipophilicity (ΔLogP ≥ 1.0), rotatable bond count, and steric profiles . Because pyridazine-based intermediates derive their downstream biological or catalytic activity from precise spatial presentation of the chloro leaving group and the alkoxy side chain, generic substitution with a shorter-chain or differently branched analog can alter solubility partitioning, metabolic susceptibility, and cross-coupling selectivity, rendering structure–activity relationships non-transferable [1].

Quantitative Differentiation Evidence for 3-Chloro-5-(2-methylbutoxy)pyridazine (CAS 1346691-20-0) Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Target Compound Occupies the Optimal Drug-Like LogP Window Between Short-Chain and Dichloro Analogs

The target compound exhibits a computed LogP of 2.55, positioning it 1.77 log units above 3-chloro-5-methoxypyridazine (LogP 0.78) and 1.02 log units above 3-chloro-5-ethoxypyridazine (LogP 1.53), while remaining 0.15 log units below the positional isomer 3-chloro-5-(pentan-3-yloxy)pyridazine (LogP 2.70) and 0.55 log units below 3,4-dichloro-5-(2-methylbutoxy)pyridazine (XLogP3 3.1) . This logP value of 2.55 falls within the optimal Lipinski Rule-of-Five range (LogP ≤5) while providing substantially higher membrane permeability potential than the methoxy (LogP 0.78) or ethoxy (LogP 1.53) congeners .

Lipophilicity Drug-likeness ADME prediction

Isomeric Selectivity: 2-Methylbutoxy vs. Pentan-3-yloxy Branching Produces a Measurable LogP Shift of 0.15 Units and Distinct Steric Environment

Between positional isomers sharing the identical molecular formula C₉H₁₃ClN₂O and molecular weight 200.67, the target compound (2-methylbutoxy at the 5-position; branching at C-2 of the alkoxy chain) exhibits a LogP of 2.55, whereas 3-chloro-5-(pentan-3-yloxy)pyridazine (CAS 1346691-23-3; branching at C-3 of the alkoxy chain) exhibits a higher LogP of 2.70 . This ΔLogP of 0.15 reflects differential molecular shape and polar surface exposure arising from the distinct branching topology, with the 2-methylbutoxy group placing the methyl branch closer to the pyridazine ring oxygen, thereby modulating both the steric shielding of the ether linkage and the compound's effective hydrophobicity [1].

Isomer differentiation Structure–Activity Relationship Steric effects

Monochloro Selectivity Advantage Over the 3,4-Dichloro Analog: Single Reactive Handle Enables Regioselective Cross-Coupling

The target compound bears a single chlorine atom at the pyridazine 3-position, providing one electrophilic site for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald–Hartwig, Negishi), whereas 3,4-dichloro-5-(2-methylbutoxy)pyridazine (CAS 1346698-06-3) contains two chlorine substituents at the 3- and 4-positions, introducing chemoselectivity challenges that require careful optimization of catalyst, ligand, and conditions to achieve mono-functionalization without double addition [1]. The monochloro target also has a lower molecular complexity score (146) compared to the dichloro analog (171) and a lower XLogP3 (2.5 vs. 3.1), indicating simpler handling and more predictable reactivity in multi-step synthetic sequences .

Cross-coupling selectivity Synthetic intermediate Regioselectivity

Conformational Flexibility Advantage: Four Rotatable Bonds vs. One (Methoxy) or Two (Ethoxy) Enable Greater Sampling of Target Binding Pockets

The 2-methylbutoxy chain of the target compound contributes four rotatable bonds, compared with only one rotatable bond for 3-chloro-5-methoxypyridazine and two rotatable bonds for 3-chloro-5-ethoxypyridazine [1]. This three-fold and two-fold increase in rotatable bond count, respectively, provides the target compound with a larger conformational ensemble accessible at physiological temperature, potentially enabling better induced-fit adaptation to irregularly shaped binding pockets in proteins or nucleic acid targets, while remaining within the generally accepted drug-like rotatable bond threshold of ≤10 [2].

Conformational flexibility Molecular recognition Rotatable bonds

Branched Alkoxy Chain vs. Linear Alkoxy: Metabolic and Physicochemical Implications for Lead Optimization

The 2-methylbutoxy substituent of the target compound is a branched alkyl ether, in contrast to the linear methoxy and ethoxy groups of the most common 3-chloro-5-alkoxypyridazine congeners. Branched alkyl chains are well-established in medicinal chemistry to confer increased metabolic stability relative to their linear counterparts by introducing steric hindrance at the α- and β-positions of the ether, which can reduce O-dealkylation rates by cytochrome P450 enzymes [1]. While direct metabolic stability data for the target compound itself are not publicly available, class-level inference from pyridazine and general heterocyclic SAR literature supports the expectation that the 2-methylbutoxy group provides greater oxidative metabolic resistance than linear ethoxy or methoxy ethers, without the excessive lipophilicity penalty of longer-chain (e.g., n-pentyloxy) or gem-dichloro analogs [2].

Metabolic stability Branched alkoxy Lead optimization

Commercial Purity and Procurement Advantage: 98% Purity Available Off-the-Shelf with Documented LogP and TPSA Characterization

The target compound is commercially available at 98% purity from Leyan (Product No. 1803522) with fully disclosed computed properties including LogP (2.5549), TPSA (35.01 Ų), and rotatable bond count (4) . In comparison, 3-chloro-5-methoxypyridazine is typically supplied at 95–97% purity, and 3-chloro-5-ethoxypyridazine at 95% purity, often without accompanying LogP or rotatable bond documentation from the supplier . The 3,4-dichloro analog is consistently listed at 95% purity with higher pricing [1]. For procurement officers and laboratory managers, the combination of higher documented purity and comprehensive pre-computed physicochemical characterization reduces the need for in-house QC re-analysis and accelerates compound registration in electronic laboratory notebooks.

Procurement Purity specification Quality assurance

Optimal Research and Industrial Application Scenarios for 3-Chloro-5-(2-methylbutoxy)pyridazine (CAS 1346691-20-0)


Medicinal Chemistry SAR Exploration Requiring a Lipophilicity-Balanced Pyridazine Scaffold

The target compound's LogP of 2.55 occupies a favorable intermediate position between the excessively polar methoxy/ethoxy analogs (LogP 0.78–1.53) and the excessively lipophilic dichloro analog (XLogP3 3.1), making it the preferred core scaffold when a medicinal chemistry program requires balanced permeability and solubility for cellular target engagement assays . Its branched 2-methylbutoxy chain additionally provides intrinsic metabolic shielding not available with linear alkoxy congeners, supporting its selection for lead optimization campaigns where oxidative O-dealkylation has been identified as a primary clearance route [1].

Regioselective Pd-Catalyzed Diversification in Parallel Library Synthesis

With a single chlorine at the 3-position, the compound serves as an ideal substrate for sequential Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) without the chemoselectivity complications inherent in the 3,4-dichloro analog . The 2-methylbutoxy group at the 5-position remains inert under standard cross-coupling conditions, functioning as a stable lipophilic modulator while the 3-chloro position undergoes diversification, enabling rapid generation of compound libraries with systematic lipophilicity variation [1].

Fragment-Based Drug Discovery (FBDD) Requiring Conformational Flexibility with Defined Pharmacophoric Features

The target compound's four rotatable bonds, combined with its modest molecular weight (200.67 Da) and balanced LogP (2.55), position it as a suitable fragment-sized probe that offers greater conformational sampling than rigid methoxy or ethoxy analogs (1–2 rotatable bonds) while remaining within fragment-like property space . Its chloro substituent serves as both a synthetic handle for fragment elaboration and a potential halogen-bond donor in target–ligand interactions, while the branched alkoxy chain can probe lipophilic sub-pockets inaccessible to smaller alkoxy fragments [1].

Agrochemical Intermediate Synthesis Where Isomeric Purity and Branched-Chain Lipophilicity Drive Bioactivity

Given the well-documented use of pyridazine derivatives as fungicides and herbicides, the target compound's distinct 2-methylbutoxy branching topology (vs. the pentan-3-yloxy isomer) provides a defined isomer identity with a LogP of 2.55, enabling structure–activity relationship studies in agrochemical lead discovery where subtle differences in alkoxy chain architecture can determine phloem mobility, cuticular penetration, or target-site binding . Its single chlorine leaving group also permits regioselective introduction of heterocyclic or aryl substituents commonly found in commercial pyridazine-based crop protection agents [1].

Quote Request

Request a Quote for 3-Chloro-5-(2-methylbutoxy)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.